molecular formula C13H21N B181005 (4-Ethylbenzyl)isobutylamine CAS No. 869942-55-2

(4-Ethylbenzyl)isobutylamine

Cat. No. B181005
M. Wt: 191.31 g/mol
InChI Key: CRVLROUGAOPIIK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of (4-Ethylbenzyl)isobutylamine are not explicitly mentioned in the search results .

Scientific Research Applications

Inhibition of Nucleoside Transport Proteins

The study by Tromp et al. (2005) explored the synthesis and biological evaluation of compounds less polar than 4-nitrobenzylthioinosine (NBTI), a known inhibitor of the nucleoside transport protein ENT1. They found that C8-alkylamine-substituted compounds, such as (4-Ethylbenzyl)isobutylamine, showed increased affinity for the transport protein. This suggests a potential application of these compounds in modulating nucleoside transport, which is crucial in various cellular processes including metabolism and signaling (Tromp et al., 2005).

Antioxidants in Polypropylene Copolymers

Desai et al. (2004) synthesized and characterized compounds like (4-Ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine, closely related to (4-Ethylbenzyl)isobutylamine, and tested their performance in polypropylene copolymer. They found that these compounds could enhance the thermal stability of the polymer, indicating a potential use as antioxidants in materials science (Desai et al., 2004).

Memory Function in Chicks

Crowe and Shaw (1997) investigated the effects of a compound closely related to (4-Ethylbenzyl)isobutylamine, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), on memory formation in chicks. Their findings revealed that noradrenaline, influenced by DSP-4, plays a vital role in memory consolidation, suggesting that (4-Ethylbenzyl)isobutylamine derivatives might have implications in neurological research (Crowe & Shaw, 1997).

Isocyanate Adducts in Lung Sensitization

Sabbioni et al. (2012) researched 4,4'-Methylenediphenyl diisocyanate (MDI) and its adducts, such as N-acetyl-S-[[4-(4-aminobenzyl)phenyl]carbamoyl]-cysteine, to understand their role in lung sensitization and asthma. This suggests that (4-Ethylbenzyl)isobutylamine and its derivatives could be relevant in studying respiratory diseases and chemical sensitivities (Sabbioni et al., 2012).

Safety And Hazards

The safety data sheet for isobutylamine, a related compound, indicates that it is highly flammable, toxic if swallowed, and causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-4-12-5-7-13(8-6-12)10-14-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVLROUGAOPIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405888
Record name (4-ETHYLBENZYL)ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylbenzyl)isobutylamine

CAS RN

869942-55-2
Record name (4-ETHYLBENZYL)ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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